4-Benzoylpyridine
Overview
Description
4-Benzoylpyridine, also known as phenyl 4-pyridyl ketone, is an organic compound with the molecular formula C12H9NO. It is a derivative of pyridine, where a benzoyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 4-Benzoylpyridine are the glutamate, dopamine, and serotonin receptors in the brain . These receptors play a crucial role in maintaining various brain functions, including wakefulness levels, psychological and physical activity, behavior regulation, learning, memory, and perception of sensory and pain impulses .
Mode of Action
This compound interacts with its targets in a specific way. After exposure to a maximum electric shock (MES) and subsequent tonic-clonic seizures, there is an increase in the density of NMDA receptors in the hippocampus by 27% and a decrease in the number of mGluII receptors (mGluR2/3) by 25% in the prefrontal cortex of the brain of rats .
Pharmacokinetics
It is known that the compound has a pronounced anticonvulsant effect .
Result of Action
The anticonvulsant effects of this compound are accompanied by the restoration of the number of D2 receptors in the striatum . The compound prevents convulsions and protects 100% of animals against death in a dose-dependent manner in the maximal electroshock seizure test .
Biochemical Analysis
Biochemical Properties
4-Benzoylpyridine interacts with several enzymes and proteins. One such enzyme is human monomeric carbonyl reductase 3 (hCBR3), which exhibits limited catalytic activity towards this compound . The nature of this interaction involves the reduction of this compound, a process catalyzed by hCBR3 .
Cellular Effects
The effects of this compound on cells are primarily observed in its interactions with enzymes like hCBR3. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like hCBR3 . This interaction does not significantly activate or inhibit the enzyme but does result in the reduction of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with enzymes like hCBR3
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzoylpyridine can be synthesized through several methods. One common approach involves the reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst . Another method includes the hydrogenation of functionalized pyridines using a rhodium oxide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Benzoylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions where the benzoyl or pyridine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Benzoylpyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anticonvulsant properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-Benzoylpyridine include:
- 2-Benzoylpyridine
- 3-Benzoylpyridine
- 4-Acetylpyridine
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its benzoyl group at the fourth position of the pyridine ring provides unique chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
phenyl(pyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLCXNDKRUHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022262 | |
Record name | 4-Benzoylpyridine | |
Source | EPA DSSTox | |
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Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Benzoylpyridine | |
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Vapor Pressure |
0.000367 [mmHg] | |
Record name | 4-Benzoylpyridine | |
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CAS No. |
14548-46-0 | |
Record name | 4-Benzoylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14548-46-0 | |
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Record name | 4-Benzoylpyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460 | |
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Record name | 4-Benzoylpyridine | |
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Record name | Methanone, phenyl-4-pyridinyl- | |
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Record name | 4-Benzoylpyridine | |
Source | EPA DSSTox | |
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Record name | Phenyl 4-pyridyl ketone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063 | |
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Record name | 4-BENZOYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-benzoylpyridine?
A1: The molecular formula of this compound is C12H9NO, and its molecular weight is 183.20 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, particularly the carbonyl group vibrations. [, , ]
- Raman spectroscopy: Offers complementary information to IR, sensitive to vibrations involving polarizable bonds. Polarized Raman spectra in various environments have been studied. []
- UV-Vis spectroscopy: Used to study electronic transitions within the molecule, revealing information about excited states. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR data have been reported, aiding in structural elucidation and understanding electronic environments within the molecule. [, , ]
- Surface-Enhanced Raman Scattering (SERS): Employed to study the adsorption behavior of this compound on silver surfaces. []
Q3: Does this compound exhibit catalytic activity?
A3: While not a catalyst itself, this compound plays a crucial role in several photocatalytic reactions:
- Photoinduced Oxidation of Alcohols: Acts as an efficient oxidant under photoirradiation, enabling the conversion of secondary alcohols to ketones with high functional group tolerance. []
- C(sp3)–H Bond Naphthylation: Mediates light-driven naphthylation of C(sp3)–H bonds adjacent to oxygen or nitrogen atoms using sulfonylnaphthalene. []
- Photoinduced C(sp3)–H Azidation: Facilitates the direct azidation of C(sp3)–H bonds in cyclic alkanes and heterocycles under photoirradiation using tosyl azide. []
- Formal Formylation of C(sp3)–H Bonds: Enables the introduction of an aldoxime group to carbon chains via photoinduced C(sp3)–H bond cleavage and subsequent reaction with arylsulfonyl oxime. []
Q4: What is the proposed mechanism of this compound in these photocatalytic reactions?
A4: The proposed mechanism generally involves the following steps:
Q5: How does the position of the benzoyl group on the pyridine ring affect its properties?
A5: The position of the benzoyl group significantly impacts the properties of benzoylpyridines. For example:
- Photophysical Properties: 2-, 3-, and 4-benzoylpyridines exhibit different triplet yields and lifetimes, influencing their efficiency in sensitizing biacetyl phosphorescence. []
- Electrochemical Reduction: The rotation of the pyridine ring in the radical anion is restricted in this compound, possibly in 2-benzoylpyridine, but appears to occur at an intermediate rate in 3-benzoylpyridine. []
- Reaction with Thiophosphine Sulfide: 2- and 4-benzoylpyridines do not yield thioketones when reacted with the dimer of p-methoxyphenylthionophosphine sulfide, unlike other substituted benzophenones and 3-benzoylpyridine. []
Q6: How do structural modifications of this compound impact its anticonvulsant activity?
A6: Studies exploring 3-alkoxycarbonylaminomethylcarbonylamino-4-(arylcarbonyl)pyridines as potential anticonvulsants revealed that:
- Aryl substituent effects: The substituent on the aryl ring of the 4-arylcarbonyl group significantly influences activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. The potency order is generally 2-F > 2-H > 2-Cl. []
- 3-Substituent effects: Compounds with a 3-benzyloxycarbonylaminomethylcarbonylamino group exhibit moderate activity in the scPTZ test, while those with a 3-tert-butoxycarbonylaminomethylcarbonylamino group are inactive. []
- N-Methylation: N-Methylation of the 3-substituent generally increases potency in the scPTZ test but does not affect activity in the MES screen. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational chemistry techniques have been employed to investigate various aspects of this compound and its complexes:
- Density Functional Theory (DFT): Used to calculate molecular properties, including geometries, electronic structures, vibrational frequencies, and excited state energies. [, , , , ]
- Quantum Monte Carlo (QMC) simulations: Employed to model magnetic properties of manganese-μ-azido complexes containing this compound as a ligand. []
- Molecular Orbital (MO) analysis: Applied to understand the electronic interactions and superexchange pathways in manganese(II) complexes bridged by dicyanamide ligands. []
Q8: What is known about the interaction of this compound with carbonyl reductase?
A8: this compound is a substrate for carbonyl reductase enzymes, particularly those found in pig heart. Studies have shown:
- Inhibition by 9,10-phenanthrenequinone: 9,10-phenanthrenequinone, a component of diesel exhaust particles, potently inhibits the reduction of this compound by pig heart carbonyl reductase. []
- Inhibition by Fatty Acids: The length of the carbon chain and presence of double bonds in fatty acids influences their ability to inhibit the reduction of this compound by rabbit heart carbonyl reductase. []
Q9: What is the potential of this compound oxime derivatives as anticonvulsants?
A9: this compound oxime derivatives, specifically GIZH-298, have demonstrated promising anticonvulsant activity in a rat model of epilepsy:
- Reduced epileptic discharges: GIZH-298 significantly decreased high-amplitude generalized discharges in various brain regions following homocysteine thiolactone-induced epileptic status. []
- Suppression of seizures: GIZH-298 effectively eliminated generalized tonic-clonic seizures and protected against death in rats with cobalt-induced epileptic lesions. []
- Improved efficacy compared to valproic acid: GIZH-298 showed faster onset and higher efficacy in suppressing epileptic activity compared to valproic acid, a commonly used antiepileptic drug. []
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